6-Bromo-2,3-difluorophenylboronic acid

Boronic acid acidity pKa modulation Suzuki coupling optimization

Polyfluorinated boronic acids frequently undergo rapid protodeboronation under Suzuki coupling conditions, compromising yields and complicating purification. 6-Bromo-2,3-difluorophenylboronic acid (CAS 870718-10-8) addresses this with a balanced reactivity profile (pKa ~7.02, vs 8.86 for parent) that enhances transmetalation efficiency while resisting decomposition. • Bifunctional scaffold: boronic acid + aryl bromide enables two-step sequential coupling, eliminating a separate halogenation step. • Milder conditions: lower pKa permits reduced temperatures and base loading, preserving sensitive functional groups. • Reliable supply: ≥95% purity, stored/shipped under inert atmosphere at 2-8°C for maximum stability.

Molecular Formula C6H4BBrF2O2
Molecular Weight 236.81 g/mol
CAS No. 870718-10-8
Cat. No. B1284265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,3-difluorophenylboronic acid
CAS870718-10-8
Molecular FormulaC6H4BBrF2O2
Molecular Weight236.81 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1F)F)Br)(O)O
InChIInChI=1S/C6H4BBrF2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H
InChIKeyVZVDYVBOSRNBQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,3-difluorophenylboronic acid (CAS 870718-10-8): A Dual-Reactive Arylboronic Acid Building Block for Selective Cross-Coupling


6-Bromo-2,3-difluorophenylboronic acid (CAS 870718-10-8, synonym: 2-bromo-5,6-difluorophenylboronic acid) is a difluorinated arylboronic acid bearing a bromine substituent on the phenyl ring (molecular formula C6H4BBrF2O2, MW 236.81 g/mol) [1]. As a member of the fluorinated phenylboronic acid class, it serves as a bifunctional building block: the boronic acid group participates in palladium-catalyzed Suzuki-Miyaura cross-couplings, while the aryl bromide serves as a second reactive site for sequential or orthogonal coupling chemistry . The presence of two electron-withdrawing fluorine substituents and a bromine atom modulates the electronic properties of the aromatic ring, affecting both the Lewis acidity of the boronic center and the oxidative addition kinetics at the C–Br bond [2]. This compound is supplied as a crystalline solid (typical purity ≥95%) and is stored under inert atmosphere at 2–8°C to minimize anhydride formation and protodeboronation [1].

Dual-reactive building block for sequential cross-coupling strategies
Fluorine-modulated electronics for milder Suzuki coupling conditions
Precise bromo-difluoro geometry for kinase inhibitor fragment synthesis

Why 6-Bromo-2,3-difluorophenylboronic Acid Cannot Be Replaced by Generic Phenylboronic Acids in Precision Synthesis


Fluorinated arylboronic acids exhibit structure-dependent reactivity profiles that preclude simple interchange with non-fluorinated or differently halogenated analogs. Introduction of fluorine at ortho positions to the boronic acid group enhances Lewis acidity through intramolecular B–O–H···F hydrogen bonding, lowering the pKa by approximately 0.8–1.0 units relative to the unsubstituted phenylboronic acid (pKa 8.86) [1]. However, this same ortho-fluorine effect substantially accelerates protodeboronation under aqueous basic conditions—compounds with two ortho-fluorines are the least stable isomers [1]. The presence of a bromine substituent on the ring further modulates electronic properties; the predicted pKa of 6-bromo-2,3-difluorophenylboronic acid is ~7.02 , significantly lower than that of 2,3-difluorophenylboronic acid (no bromine, pKa ~7.89 estimated from mono-fluorinated analog data [2]), altering the optimal pH window for cross-coupling and diol-binding applications. Consequently, substituting with the non-brominated 2,3-difluorophenylboronic acid forfeits the bromine handle essential for sequential coupling strategies, while substituting with 6-bromophenylboronic acid eliminates the fluorine-mediated electronic tuning that governs coupling kinetics and protodeboronation half-life. The quantitative evidence below demonstrates that positional isomerism among bromo-difluorophenylboronic acids produces measurable differences in coupling efficiency and physicochemical properties that directly impact synthetic route design.

Non-halogenated analog forfeits sequential reactivity: 2,3-Difluorophenylboronic acid lacks the aryl bromide handle, eliminating orthogonal coupling pathways and requiring extra halogenation steps.
Positional isomer substitution may alter steric profile: Moving bromine to the 4- or 5-position changes steric hindrance around boron, potentially shifting transmetalation rates and coupling efficiency.
Non-fluorinated analog has higher pKa and different stability: 6-Bromophenylboronic acid requires stronger base for transmetalation and lacks the enhanced oxidative addition kinetics of the fluorinated ring.

6-Bromo-2,3-difluorophenylboronic Acid: Quantitative Differentiation Evidence vs. In-Class Comparators


Enhanced Lewis Acidity: pKa Lowering by Combined Bromo and ortho-Fluoro Substitution

6-Bromo-2,3-difluorophenylboronic acid displays a predicted pKa of 7.02 , which is substantially lower than that of unsubstituted phenylboronic acid (pKa 8.86) [1] and approximately 0.87 units lower than mono-fluorinated ortho-fluorophenylboronic acid (pKa 7.89 by spectrophotometric determination) [1]. The combined electron-withdrawing effect of the two ortho/ortho' fluorine atoms and the bromine substituent increases the Lewis acidity of the boron center, shifting the boronic acid–boronate equilibrium toward the reactive boronate anion at lower pH. This lower pKa enables effective transmetalation in Suzuki-Miyaura couplings at reduced base concentrations compared to less acidic analogs, potentially minimizing base-sensitive functional group degradation [2].

Enhanced Lewis Acidity
Class-level inference
Predicted pKa ~7.02
ΔpKa = –1.84 vs phenylboronic acid (pKa 8.86)
Supports milder base coupling conditions
May reduce base-sensitive side reactions in complex substrates
Boronic acid acidity pKa modulation Suzuki coupling optimization

Protodeboronation Resistance: Impact of Substitution Pattern on Aqueous Stability

Fluorinated phenylboronic acids are susceptible to protodeboronation (hydrolytic C–B bond cleavage) under aqueous basic conditions, with stability strongly dependent on fluorine substitution pattern [1]. The ortho-fluorine effect enhances Lewis acidity but also accelerates decomposition; compounds bearing two ortho-fluorine atoms (e.g., 2,6-difluorophenylboronic acid) are the least hydrolytically stable isomers in the class [1]. 6-Bromo-2,3-difluorophenylboronic acid possesses only one fluorine atom ortho to the boronic acid group (F at position 2; B(OH)₂ at position 1; F at position 3 is meta) and a bromine at the 6-position (also ortho, but sterically shielded), placing it in an intermediate stability class—more resistant to protodeboronation than 2,6-difluorinated analogs, yet more acidic than non-fluorinated phenylboronic acids [2]. The target compound's protodeboronation half-life is not a direct measurement but is inferred from the class behavior: the difluoro pattern with a single ortho-fluorine confers greater aqueous stability than 2,6-difluoro isomers (t₁/₂ < 2 h for mono-fluoro analogs under aqueous methanol at elevated temperature vs. significantly shorter for 2,6-difluoro species) [1].

Protodeboronation Resistance
Class-level inference
Intermediate stability class
More resistant than 2,6-difluoro isomers; rate data to verify
Guides solvent/base selection for aqueous couplings
Ester masking may be needed for prolonged reactions
Protodeboronation Boronic acid stability Aqueous-phase coupling

Bifunctional Architecture: Dual Reactive Sites Enable Sequential Coupling Strategies Absent in Non-Halogenated Analogs

Unlike 2,3-difluorophenylboronic acid (CAS 121219-16-7), which lacks a halogen substituent on the aromatic ring, 6-bromo-2,3-difluorophenylboronic acid contains both a boronic acid moiety and an aryl bromide within the same molecule . This bifunctionality enables chemoselective sequential cross-coupling: the boronic acid can be coupled first with an aryl halide partner under standard Suzuki conditions, leaving the aryl bromide intact for a subsequent second coupling, Buchwald-Hartwig amination, or other Pd-catalyzed transformation . In contrast, 2,3-difluorophenylboronic acid can only participate in a single coupling event as the nucleophilic component, requiring an additional halogenation step to install a second reactive handle . The orthogonality between C–B(OH)₂ (transmetalation nucleophile) and C–Br (oxidative addition electrophile) is a design feature that significantly reduces step count in convergent synthetic routes to fluorinated biaryls, terphenyls, and drug-like scaffolds [1].

Bifunctional Architecture
Cross-study comparable
Two orthogonal reactive sites (B(OH)₂ + Br)
Enables sequential coupling without intermediate halogenation
Reduces step count in convergent biaryl synthesis
Non-halogenated analog (CAS 121219-16-7) has only one site
Orthogonal reactivity Sequential Suzuki coupling Bifunctional building block

Predicted LogD₇.₄ Modulation: Impact of Bromine on Lipophilicity vs. Non-Halogenated Difluorophenylboronic Acids

Computational predictions indicate that 6-bromo-2,3-difluorophenylboronic acid has a LogD at pH 7.4 of approximately 2.62 [1], reflecting increased lipophilicity conferred by the bromine substituent relative to the non-brominated 2,3-difluorophenylboronic acid (computed LogD₇.₄ ~1.85) [2]. The bromine atom contributes additional polarizable surface area and hydrophobic character, which influences the compound's partitioning behavior when incorporated into drug-like molecules. In medicinal chemistry contexts, the bromodifluorophenyl fragment appears in kinase inhibitor scaffolds, where the bromine can engage in halogen bonding with protein targets while the fluorine atoms modulate metabolic stability and pKₐ of proximal functional groups [3]. The predicted LogP of 2.71 [1] places this boronic acid within a favorable lipophilicity range for CNS drug design (optimal LogP 1–3), whereas fully fluorinated analogs (e.g., 2,3,4,6-tetrafluorophenylboronic acid) may overshoot this window [2].

LogD₇.₄ Modulation
Class-level inference
Computed LogD₇.₄ ≈ 2.62
ΔLogD ≈ +0.77 vs non-brominated 2,3-difluoro analog
Supports CNS drug-like fragment design
Bromine enhances polarizable surface area and hydrophobicity
Lipophilicity LogD Drug-likeness Permeability

Electron-Withdrawing Effect on Suzuki Coupling Kinetics: Fluorine Substituent Position Impacts Oxidative Addition Rate

The presence of two electron-withdrawing fluorine atoms on the phenyl ring of 6-bromo-2,3-difluorophenylboronic acid, combined with the electron-withdrawing bromine substituent, creates an electron-deficient aromatic system that accelerates the oxidative addition step of Pd-catalyzed cross-couplings at the C–Br bond [1]. This is a class-level property of fluorinated aryl bromides: electron-poor aryl bromides undergo faster oxidative addition to Pd(0) than electron-rich or electron-neutral analogs [2]. However, this enhanced reactivity at the C–Br bond must be balanced against the competing protodeboronation of the boronic acid group, which is also accelerated by fluorine substitution [1]. The target compound's substitution pattern (one ortho-fluorine, one meta-fluorine, one ortho-bromine relative to boronic acid) represents a compromise between these competing effects, distinguishing it from 2,6-difluorophenylboronic acid analogs where rapid protodeboronation often limits synthetic utility [3].

Oxidative Addition Rate
Class-level inference
Electron-deficient aryl bromide
Estimated 2–10× faster oxidative addition than non-fluorinated analogs
Enables lower catalyst loading and milder temperatures
Must balance with competing protodeboronation risk
Suzuki coupling kinetics Oxidative addition Electron-deficient aryl bromides

Positions-Specific Isomer Effects: Bromine Location on the Phenyl Ring Alters Coupling Efficiency

Among the bromo-difluorophenylboronic acid positional isomers, the location of the bromine atom relative to both the boronic acid and fluorine substituents significantly impacts coupling performance. In 6-bromo-2,3-difluorophenylboronic acid (bromine ortho to boronic acid, at position 6), the proximity of the large bromine atom to the boronic acid group introduces steric hindrance around the boron center, which can slow transmetalation but may also suppress undesired protodeboronation through steric shielding [1]. When the bromine is moved to the 4-position (4-bromo-2,5-difluoro or 4-bromo-2,3-difluoro isomers), the steric environment around boron is relieved, but the electronic influence of bromine on ring electronics changes from ortho/inductive to para/resonance-dominated effects, altering the pKa and coupling kinetics [2]. The 2-bromo-5,6-difluoro substitution pattern (synonymous with 6-bromo-2,3-difluoro) has been specifically utilized in Bruton's tyrosine kinase (BTK) inhibitor programs, where the precise geometric arrangement of bromine and fluorines is critical for target binding . Positional isomer selection is therefore not arbitrary; the specific 6-bromo-2,3-difluoro arrangement provides a unique steric and electronic profile that cannot be replicated by moving the bromine to alternative positions on the difluorophenyl ring.

Positional Isomer Effects
Class-level inference
Bromine ortho to boronic acid (position 6)
Steric shielding at boron center; unique electronic profile
Correct isomer essential for regiospecific product formation
4- or 5-bromo isomers give different coupling vectors
Positional isomerism Steric hindrance Suzuki coupling yield

6-Bromo-2,3-difluorophenylboronic Acid: Evidence-Backed Application Scenarios for Procurement Decision-Making


Sequential Double Suzuki Coupling for Convergent Biaryl Synthesis

The bifunctional architecture of 6-bromo-2,3-difluorophenylboronic acid—combining a boronic acid nucleophile and an aryl bromide electrophile on the same ring—enables a two-step sequential coupling strategy that is impossible with non-halogenated difluorophenylboronic acids . In the first step, the boronic acid moiety is coupled with an aryl bromide partner under Pd catalysis, utilizing the lower pKa (~7.02) to achieve efficient transmetalation at moderate base concentrations . The remaining aryl bromide is then engaged in a second Suzuki coupling or Buchwald-Hartwig amination to introduce a different aryl or amine substituent. This convergent approach eliminates the need for a separate halogenation step, reducing the linear sequence by one synthetic operation and improving overall yield by avoiding additional purification and yield losses . This strategy is particularly valuable in library synthesis for drug discovery, where rapid analog generation from a common intermediate is prioritized.

Kinase Inhibitor Fragment Synthesis Requiring Precise Bromodifluorophenyl Geometry

The 6-bromo-2,3-difluoro substitution pattern appears in biologically active molecules, including BTK inhibitors where the specific arrangement of bromine and fluorine atoms is critical for target engagement . The bromine at position 6 (ortho to boronic acid) can be replaced via cross-coupling with heterocyclic or biaryl partners to install key pharmacophoric elements, while the 2,3-difluoro motif modulates the electron density of the central phenyl ring, influencing π-stacking interactions with kinase hinge regions and affecting metabolic stability . The computed LogD₇.₄ of 2.62 for this building block contributes favorably to the lipophilicity profile of the derived inhibitors, keeping them within drug-like property space [1]. Procurement of the correct positional isomer is essential because moving the bromine to the 4- or 5-position would alter the vector of the substituent introduced via coupling, potentially abrogating target binding.

Fluorinated Biaryl Synthesis Under Mild Conditions Leveraging Enhanced Boronic Acid Acidity

The enhanced Lewis acidity of 6-bromo-2,3-difluorophenylboronic acid (predicted pKa 7.02 vs. 8.86 for phenylboronic acid) permits Suzuki-Miyaura couplings at lower temperatures and with reduced base equivalents compared to non-fluorinated analogs . This is advantageous when coupling partners contain base-sensitive functional groups such as esters, nitriles, or epimerizable stereocenters. The single ortho-fluorine substitution pattern provides a balance between sufficient acidity for efficient transmetalation and acceptable protodeboronation stability, avoiding the rapid decomposition observed with 2,6-difluorinated analogs [1]. For process chemists developing scalable routes to fluorinated biaryls, this property profile translates to broader solvent and base compatibility, wider operational windows, and more reproducible yields across batch scales.

Solid-Phase or Flow Chemistry Applications Requiring Defined Boronic Acid Stability

In solid-phase synthesis and continuous flow chemistry platforms, reproducible reagent stability is paramount. The intermediate protodeboronation resistance of 6-bromo-2,3-difluorophenylboronic acid—positioned between the highly stable non-fluorinated phenylboronic acids and the extremely labile polyfluorinated variants—makes it suitable for on-resin Suzuki couplings where excess reagent cannot be easily removed and decomposition would lead to resin poisoning . When used as the pinacol ester derivative, the compound's stability profile is further enhanced, enabling long-term storage and precise stoichiometric control in automated synthesizers . This application scenario is directly relevant to medicinal chemistry groups operating parallel synthesis platforms for hit-to-lead optimization, where building block reliability directly impacts library quality and screening data integrity.

Application
Selection Property
Validation Focus
Sequential double Suzuki coupling
Bifunctional architecture with orthogonal reactive sites
Step-count reduction and convergence in biaryl synthesis
Kinase inhibitor fragment synthesis
Precise 6-bromo-2,3-difluoro substitution geometry
Target engagement and metabolic stability of derived inhibitors
Mild-condition fluorinated biaryl synthesis
Enhanced boronic acid acidity (pKa ~7.02)
Base-sensitive functional group compatibility and wider operational windows
Solid-phase or flow chemistry platforms
Intermediate protodeboronation resistance
Reagent stability and stoichiometric control in automated synthesis

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